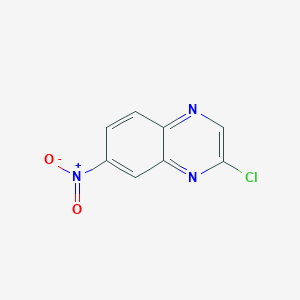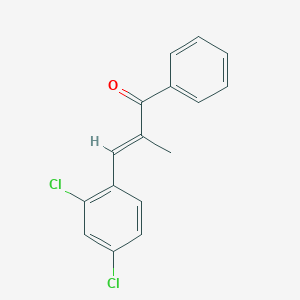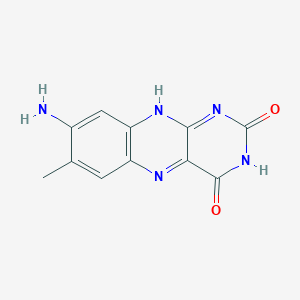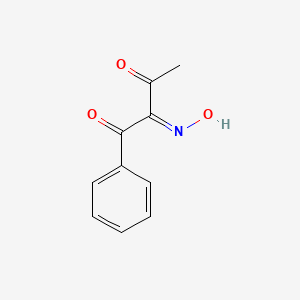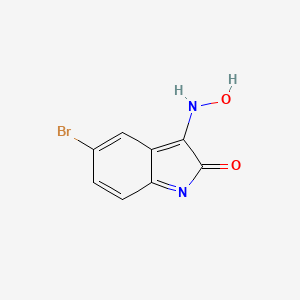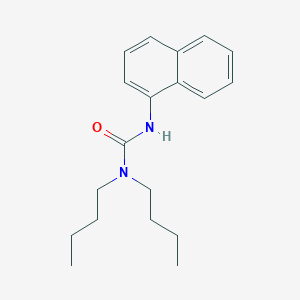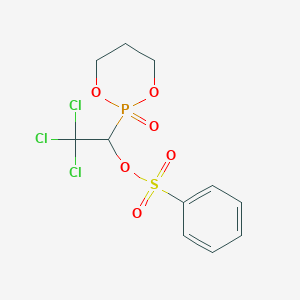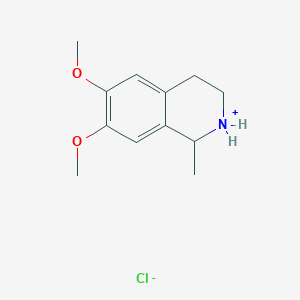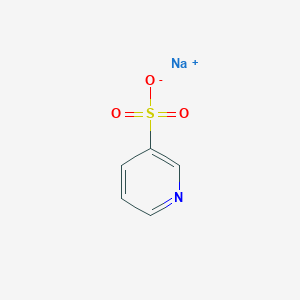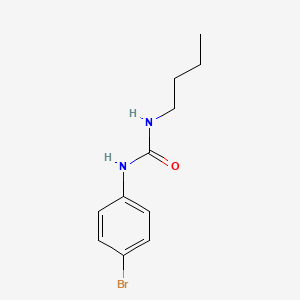
1-(4-Bromophenyl)-3-butylurea
Overview
Description
The compound “1-(4-Bromophenyl)-3-butylurea” is a brominated phenyl compound. Brominated phenyl compounds are often used in organic synthesis and can have various applications depending on their structure .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, brominated phenyl compounds are often synthesized via bromination of the corresponding phenyl compound . The synthesis of similar compounds often involves reactions with thiosemicarbazide .Chemical Reactions Analysis
Brominated phenyl compounds are often used in cross-coupling reactions and can form Grignard reagents used in the synthesis of other compounds .Scientific Research Applications
Crystallography and Herbicide Research : The compound's crystal structure, as a component of metobromuron (a phenylurea herbicide), has been studied. This research highlighted the significance of hydrogen bonds and weak C-H...π interactions in the crystal formation of such compounds (Kang, Kim, Kwon, & Kim, 2015).
Synthesis of Benzimidazoles : o-Bromophenyl isocyanide, a related compound, has been used for synthesizing 1-substituted benzimidazoles, showcasing the utility of bromophenyl derivatives in organic synthesis (Lygin & Meijere, 2009).
Molecular Electronics : Aryl bromides, closely related to 1-(4-Bromophenyl)-3-butylurea, are utilized as building blocks in the development of molecular wires, indicating their potential in electronics and nanotechnology (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Nonlinear Optical Properties : Studies on derivatives of bromophenyl compounds have revealed their potential in nonlinear optical applications, highlighting their role in semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Enzyme Inhibition Research : Bromophenol derivatives have been synthesized and evaluated for their inhibitory effects on various enzymes, demonstrating the potential of bromophenyl compounds in pharmacology (Bayrak, Taslimi, Gülçin, & Menzek, 2017).
Soil Science and Environmental Chemistry : The adsorption behavior of phenylurea herbicides, including those with bromophenyl groups, on soils, has been a subject of environmental chemistry research, reflecting their impact on agriculture and environment (Kozak & Weber, 1983).
Quantum Chemical Analysis : Detailed quantum chemical studies on chalcone derivatives, including those with bromophenyl groups, offer insights into their structural and spectral properties, useful in material science and chemistry (Zaini, Arshad, Ibrahim, Khalib, & Zainuri, 2018).
Biological Activities and DNA Binding : Nitrosubstituted acyl thioureas, related to this compound, have been studied for their biological activities and DNA-binding properties, indicating their potential in biomedical research (Tahir, Badshah, Hussain, Tahir, Tabassum, Patujo, & Rauf, 2015).
Plant Metabolism Research : The metabolism of chlorbromuron, a compound similar to this compound, in plants has been investigated, contributing to the understanding of herbicide action and resistance in agriculture (Nashed, Katz, & Ilnicki, 1970).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-3-butylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-2-3-8-13-11(15)14-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVVVBAMBJDMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137351-54-3 | |
| Record name | 1-(4-BROMOPHENYL)-3-BUTYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



